molecular formula C5H4ClN5 B193299 2-Chloroadenine CAS No. 1839-18-5

2-Chloroadenine

Número de catálogo B193299
Número CAS: 1839-18-5
Peso molecular: 169.57 g/mol
Clave InChI: HBJGQJWNMZDFKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloroadenine is a heterocyclic building block that has been used in the synthesis of adenosine antimetabolites with antineoplastic activity . It is also the major catabolite of 2-chloro-2’-deoxyadenosine .


Synthesis Analysis

The synthesis of 2-Chloroadenine involves the preparation of 2-chloroadenosine by enzymatic transglycosylation between 2-chloroadenine and nucleosides . The process also includes benzoylation, isomerization, sulfonate ester formation, fluorination, and deprotection .


Molecular Structure Analysis

2-Chloroadenine is an analogue of adenine where the hydrogen in position 2 of the heterocyclic nucleobase is replaced by a chlorine atom . Its empirical formula is C5H4ClN5 .


Chemical Reactions Analysis

2-Chloroadenine efficiently dissociates into reactive species upon electron attachment . This process involves an anion spectrum comprising a σ CCl * and four π* shape resonances .


Physical And Chemical Properties Analysis

2-Chloroadenine is a crystallized or lyophilized solid . It has limited solubility in cold water but can be dissolved in 1n HCl . Its melting point is between 384 - 389 °C .

Aplicaciones Científicas De Investigación

Antineoplastic Activity in Cancer Research

2-Chloroadenine is utilized as a heterocyclic building block in the synthesis of adenosine antimetabolites, which exhibit antineoplastic (anti-cancer) activity. These compounds interfere with the growth and proliferation of cancer cells, offering potential therapeutic applications in oncology .

Purine Nucleobase Synthesis

This compound serves as a starting structure for the synthesis of modified purine nucleobases, particularly those altered at position 2. It’s also used as a reference compound for monitoring the degradation of nucleosides or nucleotides that contain 2-chloroadenine .

Study of DNA-Protein Interactions

2-Chloroadenine has been used to study its effects on DNA when incorporated in place of dATP. For instance, its impact on protein-DNA interactions was assessed by observing DNA cleavage by type II restriction endonucleases, which are enzymes that cut DNA at specific sequences .

Investigation of Molecular Consequences in DNA

The compound has been enzymatically incorporated into oligomers to replace dATP, allowing researchers to investigate the molecular consequences of 2-chloroadenine (CIAde) presence in DNA. This research can provide insights into how such modifications affect the structure and function of DNA .

Safety And Hazards

2-Chloroadenine is harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

Propiedades

IUPAC Name

2-chloro-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJGQJWNMZDFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171515
Record name 2-Chloroadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroadenine

CAS RN

1839-18-5
Record name 2-Chloroadenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1839-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroadenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroadenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloroadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A05OL9V6OM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2,6-Dichloro-purine, 1 (30 g, 0.159 mol) was dissolved in a NH3/MeOH solution (300 ml, 30 wt % NH3 in MeOH). The reaction mixture was stirred in an autoclave and heated to 100° C. for 48 h. After cooling, the mixture was filtered and the solid was washed with methanol. Then it was dried in vacuum to afford 2 as a pale yellow powder (16 g, yield 60%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Yield
60%

Synthesis routes and methods II

Procedure details

A solution of 2,6-dichloropurine 0.5 g (2.7 mmol) in 30% ammonia-methanol solution was heated at 100° C. in autoclave for 12 hours. The solution was condensed to give the subject compound. The compound may be used in next reaction without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroadenine
Reactant of Route 2
2-Chloroadenine
Reactant of Route 3
2-Chloroadenine
Reactant of Route 4
2-Chloroadenine
Reactant of Route 5
2-Chloroadenine
Reactant of Route 6
2-Chloroadenine

Q & A

A: 2-Chloroadenine (2ClAde) primarily acts as a pro-drug. After entering cells via nucleoside transporters, it is phosphorylated by deoxycytidine kinase to form its active metabolite, 2-chloro-2′-deoxyadenosine triphosphate (2-CdATP). [] 2-CdATP then disrupts DNA synthesis through two primary mechanisms:

  1. Inhibition of DNA Polymerases: 2-CdATP acts as a substrate for and is incorporated into DNA by DNA polymerases, primarily DNA polymerase α and β. [, ] This incorporation significantly reduces the rate of DNA synthesis and can cause chain termination, ultimately impairing DNA replication. [, ]
  2. Ribonucleotide Reductase Inhibition: 2-CdATP inhibits ribonucleotide reductase, an enzyme critical for maintaining the balance of deoxynucleotide triphosphates (dNTPs) required for DNA synthesis. []

A: Yes. While 2ClAde impacts both dividing and non-dividing cells, its mechanisms differ. [] In dividing cells, its effect is mainly attributed to the mechanisms mentioned above. In contrast, non-dividing cells experience cytotoxicity through a gradual accumulation of DNA strand breaks induced by incorporated 2ClAde. [] These breaks trigger pathways leading to apoptosis:

  1. Activation of poly(ADP-ribose) polymerase: DNA strand breaks activate poly(ADP-ribose) polymerase, leading to depletion of NAD+ and ATP, ultimately contributing to cell death. []
  2. Activation of Ca++/Mg++-dependent endonuclease: This enzyme, upon activation by DNA damage, generates double-stranded DNA breaks, further promoting apoptotic signaling. []

A: The presence of 2ClAde within or near restriction endonuclease recognition sites can have a variable impact on DNA cleavage. [] For instance, SmaI cleavage remains unaffected by 2ClAde, while NarI cleavage is enhanced by the presence of 2ClAde outside its recognition site. [] Other enzymes, like Klenow fragment, yeast DNA polymerase II, and T4 DNA polymerase, show increased 3’->5’ exonuclease activity on DNA strands containing 2ClAde. [] These diverse effects demonstrate that 2ClAde incorporation can alter DNA structure and its interactions with DNA-binding proteins.

ANone: The molecular formula of 2-chloroadenine is C5H4ClN5. It has a molecular weight of 171.57 g/mol.

A: While specific spectroscopic data is not provided in the papers, 2-chloroadenine and its derivatives have been characterized using various techniques, including IR, 1H NMR, 13C NMR, and MS. [, , ]

A: Yes, computational chemistry, specifically density functional theory (DFT) calculations, has been employed to determine the ionization potentials of ferrocene-modified 2ClAde derivatives. [] These calculations supported experimental electrochemical oxidation potential data.

ANone: Research indicates that even slight modifications to the 2ClAde structure can significantly impact its activity and selectivity.

  • Substitution at the 2-position: Replacing the chlorine atom at the 2-position with other halogens like fluorine alters activity. [, ] For instance, 2-fluoroadenine derivatives exhibit different cytotoxicity and antiviral profiles compared to 2ClAde. [, ]
  • Modifications at other positions: Adding substituents to the purine ring, such as at the 6-position, can also impact activity. [, ] For example, introducing a methoxy group at the 6-position in 2-chloroadenine riboside significantly increased its activity against cytomegalovirus (CMV) and varicella-zoster virus (VZV) compared to the unmodified 2ClAde. []
  • Sugar moiety modifications: Changes to the sugar moiety can significantly affect the compound's activity and cytotoxicity. For example, the 2-chloroadenine 2'-deoxyribonucleoside analog of cladribine and clofarabine, synthesized via Ni-catalyzed cross-coupling, showed potential as a therapeutic agent for multiple sclerosis and leukemia. [] In contrast, 2-chloro-3'-deoxyadenosine and 2-chloro-2',3'-dideoxyadenosine, despite being resistant to deamination, displayed increased toxicity and reduced antiviral activity compared to 2′,3′-dideoxyadenosine. []
  • Cyclopropane ring modifications: Introducing a cyclopropane ring at the N9-position of the 2ClAde moiety resulted in compounds with varying angiogenic potencies. The cis-2'-(hydroxymethyl)cycloprop-1'-yl derivative showed greater angiogenic activity than other derivatives and even surpassed the potency of 2-chloro-carbocyclic oxetanocin A (COA-Cl). []

A: Yes, the stereochemistry of 2ClAde derivatives significantly influences their antiviral activity. Studies on L-dioxolanyl nucleosides, synthesized as potential anti-HIV agents, revealed that the beta-isomers generally exhibited higher potency than their alpha counterparts. [] For instance, the β-isomer of the 5-fluorocytosine derivative displayed potent anti-HIV activity (EC50 = 0.0012 µM), while the α-isomer showed significantly reduced potency. [] Interestingly, the α-isomer of the 5-fluorocytosine analogue exhibited excellent anti-HIV activity without significant cytotoxicity, suggesting that specific stereochemical configurations could be exploited for developing safer antiviral agents. []

ANone: Research highlights several approaches for enhancing the stability and delivery of 2ClAde:

  • Pro-drug approach: Utilizing 2ClAde as a pro-drug, such as in the form of 2-chloro-2′-deoxyadenosine (cladribine), can improve its stability and bioavailability. [, ]
  • Chemical modifications: Introducing specific chemical modifications, like those explored in the synthesis of ferrocene-modified 2ClAde derivatives, can influence the compound's stability and electrochemical properties, opening avenues for designing novel therapeutic agents. []

A: 2ClAde is primarily cleared by the kidneys, likely through the renal organic cation transporter system. [] Its elimination follows a two-compartment model with half-lives of 35 minutes and 6.7 hours. [] A significant metabolic pathway involves its conversion to 2-chloroadenine (2CA). [] Additionally, research has identified 2-chlorodeoxyinosine and 2-chlorohypoxanthine as metabolites in both in vitro and in vivo studies. []

A: 2ClAde demonstrates different bioavailability depending on the route of administration:* Intravenous: Achieves plasma concentrations of 20 to 30 nmol with a continuous infusion dose of 0.1 mg/kg per day. []* Subcutaneous: Shows 100% bioavailability. []* Oral: Exhibits approximately 50% bioavailability, though this can vary significantly among individuals. Gastric acid suppression does not appear to enhance its absorption. []

A: Yes, 2ClAde can penetrate the cerebrospinal fluid, achieving levels approximately 25% of those found in plasma. []

A: Research shows that both B- and T-lymphoblastoid cell lines exhibit sensitivity to 2ClAde in vitro, with T-lymphoblastoid cell lines displaying greater vulnerability. [] Interestingly, this difference in sensitivity is less apparent in clinical settings, where B-cell malignancies demonstrate significant responsiveness to 2ClAde treatment.

A: Mouse models have been utilized to evaluate 2ClAde's efficacy:* L1210 leukemia model: 2ClAde demonstrated the ability to prolong the lifespan of mice with L1210 leukemia. []* Toxicity studies: In mice, the maximum tolerated dose of 2ClAde administered as a continuous intravenous infusion for 7 days was determined to be 0.1 mg/kg per day. [] Higher doses (0.4 to 0.5 mg/kg per day) led to severe and sometimes irreversible nephrotoxicity and neurotoxicity. []

A: The primary dose-limiting toxicity of 2ClAde is myelosuppression, with significant hematopoietic stem cell toxicity. [] At the maximum tolerated dose, the incidence of myelosuppression is approximately 25%. [] Other reported toxicities include:

  • Cumulative thrombocytopenia: This is a common side effect, particularly with repeated 2ClAde courses, and can persist for several months in some individuals. []
  • Nephrotoxicity and neurotoxicity: These serious side effects were observed at higher doses (0.4 to 0.5 mg/kg per day) when 2ClAde was used in combination with high-dose cyclophosphamide and total body irradiation as part of a conditioning regimen for allogeneic bone marrow transplantation. []

A: Several analytical techniques have been utilized, including:* High-performance liquid chromatography (HPLC): This method has been extensively used to measure 2ClAde, its metabolites (e.g., 2CA, 2-chlorodeoxyinosine, 2-chlorohypoxanthine), and related compounds in various biological matrices. [, ]* Polymerase Chain Reaction (PCR): Modified PCR techniques have been employed to synthesize DNA strands containing 2ClAde for investigating its effects on DNA replication and transcription. [, ]* Gel shift assays: This method has been used to study the binding affinity of RNA polymerase to DNA promoters containing 2ClAde. []

A: Yes, other purine nucleoside analogs, such as fludarabine (Fludara) and 2-deoxycoformycin (Nipent), share some mechanistic similarities with 2ClAde, particularly their ability to inhibit ribonucleotide reductase and DNA polymerase. [] These agents also demonstrate clinical efficacy in treating indolent lymphoid malignancies. []

A: The discovery of 2ClAde's therapeutic potential stemmed from research on adenosine deaminase (ADA) deficiency. Observations of severe combined immunodeficiency disease in ADA-deficient children highlighted the link between deoxyribonucleotide accumulation and lymphocytotoxicity. [] This understanding led to the synthesis and evaluation of purine deoxynucleosides resistant to ADA degradation, culminating in the identification of 2ClAde as a potent lymphocytotoxic agent. []

ANone: The study of 2ClAde has encouraged collaboration across diverse scientific disciplines, including:

  • Organic chemistry and medicinal chemistry: These fields have been instrumental in synthesizing and optimizing 2ClAde derivatives with improved pharmacological properties. [, , , , , ]
  • Biochemistry and molecular biology: Researchers in these areas have elucidated the molecular mechanisms of action of 2ClAde, particularly its effects on DNA replication, transcription, and interactions with various enzymes. [, , , , , ]
  • Pharmacology and drug delivery: These disciplines have focused on understanding the pharmacokinetic and pharmacodynamic properties of 2ClAde, exploring different routes of administration, and developing strategies to enhance its bioavailability and stability. []
  • Oncology and hematology: Clinicians and researchers in these fields have investigated the therapeutic potential of 2ClAde in treating various hematologic malignancies, particularly indolent lymphoid malignancies, optimizing treatment regimens, and managing associated toxicities. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.